Acid Strength: Triflate vs. Hexafluorophosphate
Tri-p-tolylsulfonium Trifluoromethanesulfonate generates triflic acid upon photolysis, a superacid with a pKa of approximately -14 in aqueous solution [1]. In contrast, the structurally analogous Tri-p-tolylsulfonium Hexafluorophosphate (CAS 146062-15-9) generates hexafluorophosphoric acid, which is prone to hydrolysis and is less thermally stable, leading to acid loss and reduced catalytic efficiency in chemically amplified resists [2]. The difference in acid strength directly impacts the number of catalytic cycles per photon and the overall lithographic sensitivity and contrast [3].
| Evidence Dimension | Generated Acid Strength (pKa) |
|---|---|
| Target Compound Data | Triflic acid (CF3SO3H), pKa ≈ -14 [1] |
| Comparator Or Baseline | Hexafluorophosphoric acid (HPF6) generated from Tri-p-tolylsulfonium Hexafluorophosphate, pKa ≈ -20 (aqueous, but hydrolytically unstable) [2] |
| Quantified Difference | Triflate-derived acid is a hydrolytically stable superacid, whereas HPF6 decomposes in humid environments [2] |
| Conditions | Aqueous pKa values; practical stability in polymer films [2] |
Why This Matters
Superior catalytic chain length and lithographic contrast due to a stable, strong acid product.
- [1] Kütt, A.; Rodima, T.; Saame, J.; Raamat, E.; Mäemets, V.; Kaljurand, I.; Koppel, I. A.; Garlyauskayte, R. Y.; Yagupolskii, Y. L.; Yagupolskii, L. M.; et al. Equilibrium Acidities of Superacids. J. Org. Chem. 2011, 76 (2), 391–395. View Source
- [2] Ito, H. Chemical Amplification Resists for Microlithography. Adv. Polym. Sci. 2005, 172, 37–245. View Source
- [3] McKean, D. R.; Schaedeli, U.; MacDonald, S. A. Acid photogeneration from sulfonium salts in solid polymer matrices. J. Polym. Sci. A Polym. Chem. 1989, 27 (12), 3927–3935. View Source
